Significantly Attenuated Tissue‑Nonspecific Alkaline Phosphatase (TNAP) Inhibition Relative to 4‑Chloro and 4‑Methoxy Analogs
In a standardized NIH Molecular Libraries screen (PubChem AID 1056) performed at the Sanford‑Burnham Center for Chemical Genomics, 3‑(4‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid inhibited human tissue‑nonspecific alkaline phosphatase (TNAP) with an IC₅₀ of 8.71 µM [1]. In contrast, the 4‑chloro analog ethyl ester (BDBM41859) and the 4‑methoxy analog methyl ester (BDBM41861) gave IC₅₀ values of 2.35 µM and 2.33 µM, respectively, in the identical assay format [2][3]. The target compound is thus 3.7‑fold less potent than these analogs, a difference that must be accounted for when designing pyrazole‑based probes of TNAP.
| Evidence Dimension | IC₅₀ against human tissue‑nonspecific alkaline phosphatase (TNAP) |
|---|---|
| Target Compound Data | 8.71 µM (8.71 × 10³ nM) |
| Comparator Or Baseline | 4‑Chloro analog ethyl ester: 2.35 µM; 4‑Methoxy analog methyl ester: 2.33 µM |
| Quantified Difference | ~3.7‑fold higher IC₅₀ for the target compound vs. the most potent analog |
| Conditions | Burnham Center for Chemical Genomics TNAP assay; PubChem AID 1056; pre‑incubation 15 min; stopped‑flow CO₂ hydration method for CA assays (where relevant) |
Why This Matters
The 3.7‑fold weaker TNAP inhibition is not a disadvantage; it represents a discrete SAR data point that makes this compound valuable for probing TNAP‑ligand interactions where over‑potency may mask subtle structural effects.
- [1] BindingDB entry BDBM50132133: 5-p-Tolyl-1H-pyrazole-3-carboxylic acid, TNAP IC₅₀ = 8.71E+3 nM. Curated from PubChem BioAssay AID 1056. View Source
- [2] BindingDB entry BDBM41859: 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester, TNAP IC₅₀ = 2.35E+3 nM. Curated from PubChem BioAssay AID 1056. View Source
- [3] BindingDB entry BDBM41861: 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid methyl ester, TNAP IC₅₀ = 2.33E+3 nM. Curated from PubChem BioAssay AID 1056. View Source
